4-Methyl-3-nitro-1,1'-biphenyl
Overview
Description
4-Methyl-3-nitro-1,1'-biphenyl is an organic compound that belongs to the class of nitroaromatic compounds It consists of a biphenyl structure with a nitro group (-NO2) attached to the third position and a methyl group (-CH3) attached to the fourth position of one of the benzene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-3-nitro-1,1'-biphenyl can be achieved through several methods. One common approach involves the nitration of 4-methylbiphenyl using a mixture of nitric acid and sulfuric acid. The reaction typically proceeds under controlled temperature conditions to ensure selective nitration at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-nitro-1,1'-biphenyl undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group directs incoming electrophiles to the meta position relative to itself.
Oxidation: The methyl group can be oxidized to a carboxylic acid group (-COOH) under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst.
Electrophilic Substitution: Electrophiles such as halogens or sulfonic acid groups in the presence of a Lewis acid catalyst.
Oxidation: Potassium permanganate or chromic acid.
Major Products Formed
Reduction: 3-Amino-4-methylbiphenyl.
Electrophilic Substitution: Various substituted biphenyl derivatives.
Oxidation: 3-Nitro-4-carboxybiphenyl.
Scientific Research Applications
4-Methyl-3-nitro-1,1'-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development and as a potential therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-Methyl-3-nitro-1,1'-biphenyl involves its interaction with various molecular targets. The nitro group is highly electron-withdrawing, which affects the electron density of the aromatic ring and influences its reactivity. The compound can form reactive intermediates that interact with biological macromolecules, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Nitrobiphenyl: Lacks the methyl group, making it less hydrophobic.
4-Nitro-4’-methylbiphenyl: Has the nitro group on the opposite benzene ring, affecting its reactivity and properties.
2-Nitro-4-methylbiphenyl: The nitro group is positioned ortho to the methyl group, leading to different steric and electronic effects
Uniqueness
The combination of these functional groups allows for selective reactions and interactions that are not possible with other similar compounds .
Properties
Molecular Formula |
C13H11NO2 |
---|---|
Molecular Weight |
213.23 g/mol |
IUPAC Name |
1-methyl-2-nitro-4-phenylbenzene |
InChI |
InChI=1S/C13H11NO2/c1-10-7-8-12(9-13(10)14(15)16)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
CTQRIQAPSQNCAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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